molecular formula C25H24F5N5O3 B12399596 CBP/p300-IN-10

CBP/p300-IN-10

Cat. No.: B12399596
M. Wt: 537.5 g/mol
InChI Key: IGBIPTRCWSVZCO-DNVCBOLYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: CBP/p300-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24F5N5O3

Molecular Weight

537.5 g/mol

IUPAC Name

(2R,4R)-1-[1-[4-(difluoromethoxy)phenyl]-4,4-difluorocyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H24F5N5O3/c26-15-11-19(21(36)33-20-6-5-17-18(32-20)12-31-34-17)35(13-15)22(37)24(7-9-25(29,30)10-8-24)14-1-3-16(4-2-14)38-23(27)28/h1-6,12,15,19,23H,7-11,13H2,(H,31,34)(H,32,33,36)/t15-,19-/m1/s1

InChI Key

IGBIPTRCWSVZCO-DNVCBOLYSA-N

Isomeric SMILES

C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F

Origin of Product

United States

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